molecular formula C5H6N2O2S B1316221 Methyl 4-amino-5-thiazolecarboxylate CAS No. 278183-10-1

Methyl 4-amino-5-thiazolecarboxylate

Cat. No. B1316221
M. Wt: 158.18 g/mol
InChI Key: XQVJYGMYJCSUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-amino-5-thiazolecarboxylate” is a biochemical used for proteomics research . It has a molecular formula of C5H6N2O2S and a molecular weight of 158.18 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-5-thiazolecarboxylate” is represented by the formula C5H6N2O2S . The molecular weight is 158.18 .

Scientific Research Applications

Chemistry

“Methyl 4-amino-5-thiazolecarboxylate” is a chemical compound with the molecular formula C5H6N2O2S . It’s used as a chemical intermediate in various reactions .

Application

This compound is used in the synthesis of other chemical compounds .

Results or Outcomes

The outcomes of using “Methyl 4-amino-5-thiazolecarboxylate” as a chemical intermediate can vary widely depending on the specific reaction .

Biological Activity

“Methyl 4-amino-5-thiazolecarboxylate” has been used in the synthesis of derivatives with potential antioxidant activity .

Application

In a study, this compound was used to synthesize 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives .

Methods of Application

The compound was reacted with other chemicals in a series of reactions to synthesize the derivatives .

Results or Outcomes

The synthesized compounds were evaluated for their antioxidant activity using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay. One of the compounds showed significant antioxidant activity with an IC50 value of 5.84 μg/ml .

Safety And Hazards

“Methyl 4-amino-5-thiazolecarboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

methyl 4-amino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVJYGMYJCSUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578711
Record name Methyl 4-amino-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-5-thiazolecarboxylate

CAS RN

278183-10-1
Record name Methyl 4-amino-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1 l solution of 37.6 g of 4-amino-2-methanesulfonylthiazole-5-carboxylic acid methyl ester in a methanol:THF=1:1 mixed solvent at room temperature, there was gradually added 15 g of sodium borohydride over a period of 10 hours. Stirring was continued for 40 hours at room temperature, and then the reaction mixture was poured into a mixture of 6 l of ethyl acetate and 3 l of water. The organic layer was washed with 3 l of water and 3 l of brine, and the aqueous layer was extracted again with ethyl acetate. The organic layers were combined and dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane system) to obtain the target compound (15.3 g) as an off-white solid.
[Compound]
Name
solution
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Quantity
6 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 37.6 g of 4-amino-2-methanesulfonylthiazole-5-carboxylic acid methyl ester in 1 liter of a methanol:THF=1:1 mixed solvent at room temperature there was added 15 g of sodium borohydride in small portions over a period of 10 hours. The reaction mixture was stirred at room temperature for 40 hours, and then poured into a mixture of 6 liters of ethyl acetate and 3 liters of water. The organic layer was washed with 3 liters of water and 3 liters of saturated brine, and the aqueous layer was extracted again with ethyl acetate. The organic layers were combined and dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (15.3 g) as a light yellow solid.
Quantity
37.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-5-thiazolecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-5-thiazolecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-5-thiazolecarboxylate
Reactant of Route 4
Methyl 4-amino-5-thiazolecarboxylate
Reactant of Route 5
Methyl 4-amino-5-thiazolecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-5-thiazolecarboxylate

Citations

For This Compound
1
Citations
JF Campos, M Cailler, R Claudel, B Prot, T Besson… - Molecules, 2021 - mdpi.com
… Methyl 4-amino-5-thiazolecarboxylate The commercially available methyl 4-amino-5-thiazolecarboxylate (1e… The reactivity of methyl 4-amino-5-thiazolecarboxylate (1e) was found to be …
Number of citations: 3 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.